molecular formula C10H20N2O B13274530 2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide

2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide

Cat. No.: B13274530
M. Wt: 184.28 g/mol
InChI Key: GBRHTXFWOGFVOQ-UHFFFAOYSA-N
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Description

2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C10H20N2O. This compound is characterized by the presence of an amino group attached to a hexenyl chain and a dimethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide typically involves the reaction of hex-5-en-2-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hex-5-en-2-yl)amino]propane-1,3-diol
  • N,N-Dimethylacetamide derivatives

Uniqueness

2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(hex-5-en-2-ylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C10H20N2O/c1-5-6-7-9(2)11-8-10(13)12(3)4/h5,9,11H,1,6-8H2,2-4H3

InChI Key

GBRHTXFWOGFVOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC(=O)N(C)C

Origin of Product

United States

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